molecular formula C19H22N4O2S B13362216 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B13362216
M. Wt: 370.5 g/mol
InChI Key: RBOYFPNHENJFLB-UHFFFAOYSA-N
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Description

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Thioether Formation: The quinazolinone derivative is then reacted with an allyl halide in the presence of a base to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with 2-cyano-3-methylbutan-2-ylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its interaction with biological targets.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thioether and acetamide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: A simpler derivative without the cyano and methylbutan groups.

    4-Oxo-3,4-dihydroquinazoline derivatives: Compounds with variations in the substituents on the quinazolinone core.

    Thioether-linked quinazolinones: Compounds with different alkyl or aryl groups attached to the sulfur atom.

Uniqueness

The uniqueness of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the cyano and methylbutan groups may enhance its binding affinity to certain biological targets, making it a promising candidate for further research.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H22N4O2S/c1-5-10-23-17(25)14-8-6-7-9-15(14)21-18(23)26-11-16(24)22-19(4,12-20)13(2)3/h5-9,13H,1,10-11H2,2-4H3,(H,22,24)

InChI Key

RBOYFPNHENJFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C

Origin of Product

United States

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